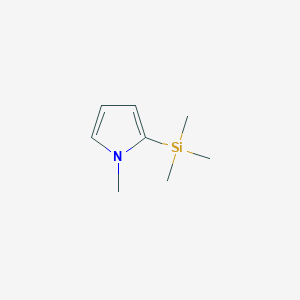![molecular formula C12H14BrNO4S B3054185 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone CAS No. 58760-59-1](/img/structure/B3054185.png)
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone
Descripción general
Descripción
“2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone” is a chemical compound with the molecular formula C12H14BrNO4S . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Chemical Synthesis
Research has demonstrated that compounds similar to 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone can be involved in various chemical synthesis processes. For instance, reaction of γ-bromodipnone with thiourea results in products of nucleophilic substitution and Michael addition in the dipnone system (Potikha & Kovtunenko, 2007). Additionally, palladium(II) acetate-catalyzed synthesis utilizes similar compounds as synthons (Pye, Fronczek, & Isovitsch, 2010).
Synthesis of Heterocycles
Compounds structurally related to this compound are also used in synthesizing various heterocycles. For example, 2-bromoacetylthiophene, which bears structural similarity, is utilized in the synthesis of different heterocycles through its reaction with various reagents (Abdelhamid & Shiaty, 1988).
DNA Repair Pathways in Cancer Treatment
In the realm of cancer research, derivatives structurally similar to this compound, such as 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, inhibit DNA-dependent protein kinase (DNA-PK). This inhibition can enhance the cytotoxicity of agents that induce DNA double-strand breaks, suggesting potential applications in cancer treatment (Kashishian et al., 2003).
Improvement of Synthetic Technologies
Improvement in the synthetic methods involving related compounds, like 2-bromo-1-(4-hydroxyphenyl)ethanone, has been documented, indicating the ongoing refinement in the synthesis of these chemical structures (Li Yu-feng, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-12(15)10-1-3-11(4-2-10)19(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMRCRZFSYCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368900 | |
| Record name | 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58760-59-1 | |
| Record name | 2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


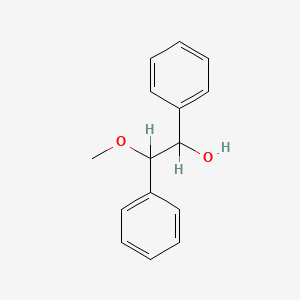
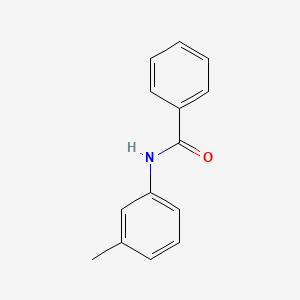
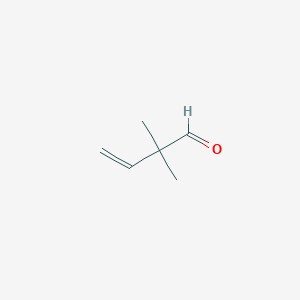
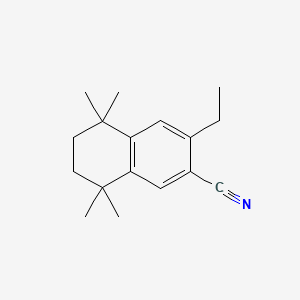
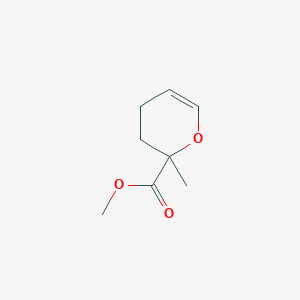
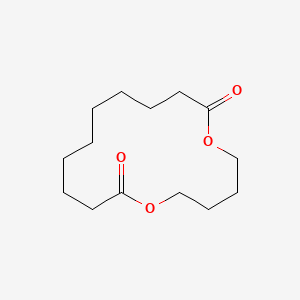
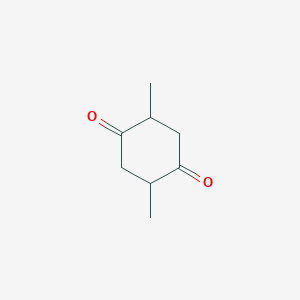
![3-chloro-5-(4-fluorophenyl)-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/no-structure.png)



![3-Methyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3054123.png)
